3,3-Diphenylpropanal

Vue d'ensemble

Description

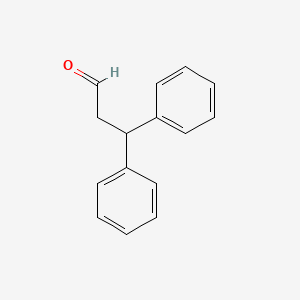

3,3-Diphenylpropanal is an organic compound with the molecular formula C15H14O. It is characterized by the presence of two phenyl groups attached to a propanal backbone. This compound is notable for its aromatic properties and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanal can be synthesized through several methods. One common approach involves the esterification of diphenylpropionic acid followed by reduction. This method typically uses ethanol and sodium metal as reagents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial in these processes .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Diphenylpropanal undergoes various chemical reactions, including:

Oxidation: This reaction typically converts the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation of the aromatic rings.

Major Products:

Oxidation: 3,3-Diphenylpropionic acid.

Reduction: 3,3-Diphenylpropanol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Synthetic Chemistry

3,3-Diphenylpropanal serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound has been employed in reactions such as:

- Reduction Reactions : It can be reduced to form 3,3-diphenylpropan-1-ol, which is a precursor for further functionalization.

- Aldol Condensation : The compound participates in aldol reactions to produce β-hydroxy ketones, which are valuable in synthetic pathways.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reduction | 3,3-Diphenylpropan-1-ol | 85 |

| Aldol Condensation | β-Hydroxy ketone | 75 |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit activity against various biological targets:

- GABA Receptors : Studies have shown that analogs of this compound demonstrate affinities for GABA receptors, suggesting potential applications in treating neurological disorders .

- Antidepressant Activity : Some derivatives have been evaluated for their antidepressant properties through modulation of neurotransmitter systems.

Material Science

The compound is also investigated for its applications in material science:

- Polymer Synthesis : this compound is used as a monomer in the production of polymers with specific mechanical properties.

- Nanocomposites : Research has indicated that incorporating this compound into nanocomposites can enhance their thermal stability and mechanical strength.

Case Study 1: Synthesis of GABA Analogues

A recent study synthesized N,N-dimethyl-3,3-diphenylpropan-1-amine from this compound. This compound exhibited strong hydrophobic interactions with GABA receptors and was found to have significant binding affinities, indicating its potential as a therapeutic agent .

Case Study 2: Polymer Applications

Another study focused on the use of this compound in creating high-performance polymers. The resulting materials demonstrated enhanced mechanical strength and biocompatibility, making them suitable for biomedical applications .

Mécanisme D'action

The mechanism of action of 3,3-Diphenylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

- 3,3-Diphenylpropionic acid

- 3,3-Diphenylpropanol

- Benzenepropanal

Comparison: 3,3-Diphenylpropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 3,3-Diphenylpropanol has an alcohol group, making it more suitable for reduction reactions, while 3,3-Diphenylpropionic acid is more reactive in oxidation reactions. The presence of the aldehyde group in this compound allows for a broader range of chemical transformations .

Activité Biologique

3,3-Diphenylpropanal, a compound with the chemical formula C15H14O, is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by two phenyl groups attached to a propanal backbone. Its structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its effects on various cancer cell lines, demonstrating that it can induce apoptosis and inhibit cell proliferation. The compound was tested against the MIA PaCa-2 pancreatic cancer cell line, showing an IC50 value of approximately 4.86 µM, indicating its potency in reducing cell viability compared to standard treatments like Doxorubicin .

Table 1: Anticancer Activity of this compound

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown affinity for serotonin receptors (5-HT2A) and histamine receptors (H1), which are crucial in modulating various neurological functions. For instance, compounds derived from this compound exhibited varying affinities at these receptors, suggesting potential applications in treating mood disorders or other neurological conditions .

Table 2: Receptor Affinity of this compound Derivatives

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of electron-donating groups enhances its anticancer activity by increasing the electron density on the aromatic rings, which facilitates binding to target proteins involved in cell signaling pathways related to cancer progression .

Case Studies

- Case Study on Apoptosis Induction : In a controlled experiment involving MIA PaCa-2 cells treated with this compound, significant morphological changes indicative of apoptosis were observed. This included chromatin condensation and membrane blebbing, confirming the compound's role in promoting programmed cell death .

- Neuropharmacological Assessment : A pharmacological study assessed the effects of derivatives of this compound on anxiety-related behaviors in animal models. Results indicated that specific derivatives showed anxiolytic effects comparable to standard anxiolytics like diazepam .

Safety and Toxicity

While the therapeutic potential of this compound is promising, it is essential to consider safety profiles. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety margin and long-term effects on human health .

Propriétés

IUPAC Name |

3,3-diphenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.